molecular formula C18H21N3O5S B11641582 1-(2-Methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(2-Methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B11641582
M. Wt: 391.4 g/mol
InChI Key: PRXXWNXQCJWAPQ-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring with methoxyphenyl and nitrobenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methoxyphenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the methoxyphenyl and nitrobenzenesulfonyl groups. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-nitrobenzenesulfonyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxyphenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products depend on the nucleophile used, such as sulfonamides or sulfonate esters.

Scientific Research Applications

1-[(2-Methoxyphenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-methoxyphenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the nitrobenzenesulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the nitrobenzenesulfonyl group.

    4-Nitrophenylpiperazine: Contains the nitro group but lacks the methoxyphenyl group.

    1-(4-Methoxyphenyl)piperazine: Similar structure but with the methoxy group in a different position.

Uniqueness

1-[(2-Methoxyphenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21N3O5S/c1-26-18-5-3-2-4-15(18)14-19-10-12-20(13-11-19)27(24,25)17-8-6-16(7-9-17)21(22)23/h2-9H,10-14H2,1H3

InChI Key

PRXXWNXQCJWAPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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